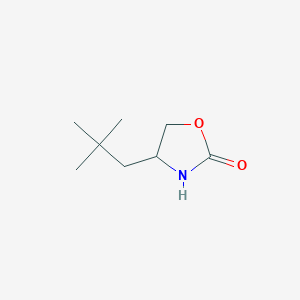

4-Neopentyloxazolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

4-(2,2-dimethylpropyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C8H15NO2/c1-8(2,3)4-6-5-11-7(10)9-6/h6H,4-5H2,1-3H3,(H,9,10) |

InChI Key |

YTLYLUAYSIQZHH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC1COC(=O)N1 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Anticipated Properties of 4-Neopentyloxazolidin-2-one

Introduction

Oxazolidin-2-ones are a class of five-membered heterocyclic organic compounds containing both nitrogen and oxygen. They have garnered significant attention in the fields of organic synthesis and medicinal chemistry. Particularly, chiral 4-substituted oxazolidin-2-ones, often derived from amino acids, serve as valuable chiral auxiliaries in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds.[1] Furthermore, the oxazolidin-2-one scaffold is a key pharmacophore in a class of antibiotics that are effective against multidrug-resistant Gram-positive bacteria.[2] This guide provides an in-depth overview of the predicted chemical, physical, and biological properties of 4-Neopentyloxazolidin-2-one, based on the known characteristics of its structural analogs.

Predicted Physicochemical and Spectroscopic Properties

The properties of this compound are anticipated based on the known data for other 4-alkyl-substituted oxazolidin-2-ones. The neopentyl group, being a bulky and hydrophobic moiety, is expected to influence the compound's solubility and thermal properties.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic |

| Molecular Formula | C8H15NO2 |

| Molecular Weight | 157.21 g/mol |

| Appearance | Likely a white to off-white crystalline solid |

| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and acetone. Limited solubility in water is anticipated. |

| Melting Point | Estimated to be in the range of 70-100 °C, by analogy to similar 4-alkyl-oxazolidin-2-ones. |

| Boiling Point | Expected to be above 200 °C at atmospheric pressure, with potential for decomposition. |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts (δ) / Frequencies (cm⁻¹) / Fragments (m/z) |

| ¹H NMR (CDCl₃) | - NH: 5.0-6.5 ppm (broad singlet) - CH (C4): 3.8-4.2 ppm (multiplet) - CH₂ (C5): 4.0-4.5 ppm (multiplet) - CH₂ (neopentyl): 0.9-1.2 ppm (doublet) - C(CH₃)₃ (neopentyl): 0.8-1.0 ppm (singlet) |

| ¹³C NMR (CDCl₃) | - C=O (C2): 158-162 ppm - CH (C4): 55-65 ppm - CH₂ (C5): 65-75 ppm - CH₂ (neopentyl): 45-55 ppm - C(CH₃)₃ (neopentyl): 30-35 ppm - C(CH₃)₃ (neopentyl): 25-30 ppm |

| Mass Spec. (EI) | - [M]⁺: m/z 157 - [M - C₄H₉]⁺: m/z 100 (loss of t-butyl group) - [M - CH₂C(CH₃)₃]⁺: m/z 86 (loss of neopentyl group) |

| Infrared (IR) | - N-H stretch: 3200-3400 cm⁻¹ (broad) - C-H stretch: 2850-3000 cm⁻¹ - C=O stretch (urethane): 1720-1760 cm⁻¹ - C-O stretch: 1200-1300 cm⁻¹ |

Synthesis and Experimental Protocols

The synthesis of this compound would likely follow established procedures for the preparation of other 4-substituted oxazolidin-2-ones, starting from the corresponding amino alcohol, (S)-2-amino-4,4-dimethyl-1-pentanol.

A common method for the synthesis of 4-substituted oxazolidin-2-ones involves the cyclization of a β-amino alcohol with a carbonylating agent such as diethyl carbonate or phosgene derivatives.[3]

Caption: General synthetic pathway for this compound.

The following is a generalized experimental protocol for the synthesis of a 4-alkyl-oxazolidin-2-one, adapted from a known procedure for a similar compound.[4]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (S)-2-amino-4,4-dimethyl-1-pentanol (1 equivalent), diethyl carbonate (1.1 equivalents), and a catalytic amount of a base such as potassium carbonate (0.1 equivalents).

-

Reaction: Heat the reaction mixture to a gentle reflux (typically 120-140 °C) with continuous stirring. The progress of the reaction can be monitored by the distillation of ethanol.

-

Workup: Once the reaction is complete (as indicated by the cessation of ethanol distillation or by TLC analysis), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system.

A general procedure for preparing a sample for NMR analysis is as follows:[1]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient. For ¹H NMR, a spectral width of 0-12 ppm is appropriate. For ¹³C NMR, a spectral width of 0-220 ppm is generally used.

Predicted Biological Activity

The biological activity of this compound is likely to be influenced by the neopentyl substituent at the 4-position. While many clinically used oxazolidinone antibiotics are substituted at the N3 and C5 positions, the C4 substituent can also modulate activity.[2]

Oxazolidinones typically exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[2] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex. It is plausible that this compound could exhibit some level of antibacterial activity, although its potency would need to be determined experimentally.

Caption: Predicted mechanism of antibacterial action.

Derivatives of oxazolidin-2-one have been investigated for a range of other biological activities, including anticancer, anti-inflammatory, and antiviral properties.[5][6] The specific activity of this compound would depend on its interaction with various biological targets, which would require extensive screening.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and characterization of a novel oxazolidin-2-one derivative like this compound.

Caption: General experimental workflow.

Conclusion

While specific data on this compound is not currently available, a comprehensive profile of its expected properties can be inferred from the extensive literature on analogous 4-substituted oxazolidin-2-ones. It is predicted to be a crystalline solid, soluble in common organic solvents, with characteristic spectroscopic signatures. Its synthesis is expected to be achievable through established methods from the corresponding amino alcohol. Biologically, it may possess antibacterial properties, in line with the known activity of the oxazolidin-2-one class of compounds. The information provided in this guide serves as a valuable starting point for researchers and drug development professionals interested in the synthesis and evaluation of this novel compound. Empirical validation of these predicted properties is essential for any future applications.

References

An In-Depth Technical Guide to the Synthesis and Preparation of 4-Neopentyloxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis and preparation of 4-neopentyloxazolidin-2-one, a chiral heterocyclic compound of interest in organic synthesis and medicinal chemistry. Due to the absence of specific literature on this exact molecule, this guide details a robust, proposed synthetic pathway based on well-established methodologies for analogous compounds. The protocols provided are designed to be a starting point for researchers to produce and study this novel oxazolidinone.

Introduction

Oxazolidin-2-ones are a critical class of heterocyclic compounds, renowned for their utility as chiral auxiliaries in asymmetric synthesis and as core scaffolds in various pharmaceuticals. Their rigid, planar structure allows for excellent stereocontrol in a multitude of chemical transformations. The neopentyl group, with its significant steric bulk, is anticipated to impart unique solubility and conformational properties to the oxazolidinone ring, making this compound a valuable target for synthetic exploration and as a potential building block in drug discovery programs.

This document outlines a two-stage synthetic approach to this compound, commencing with the preparation of the key precursor, (S)-1-amino-3,3-dimethyl-2-butanol, followed by its cyclization to the target oxazolidinone.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process. The first step involves the synthesis of the chiral amino alcohol precursor, (S)-1-amino-3,3-dimethyl-2-butanol. The second step is the cyclization of this amino alcohol to form the oxazolidinone ring.

Caption: Proposed two-step synthesis of (S)-4-neopentyloxazolidin-2-one.

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of this compound. These protocols are based on established procedures for analogous compounds and may require optimization.

Synthesis of (S)-1-Amino-3,3-dimethyl-2-butanol

This procedure details the reduction of the commercially available amino acid, (S)-tert-Leucine, to the corresponding amino alcohol.

Materials:

-

(S)-tert-Leucine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Sodium hydroxide (NaOH), 1 M solution

-

Ethyl acetate

-

Deionized water

Procedure:

-

A solution of (S)-tert-Leucine (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.

-

The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 4 hours.

-

After cooling to 0 °C, the reaction is quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

-

The resulting slurry is filtered, and the filter cake is washed with THF.

-

The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude (S)-1-amino-3,3-dimethyl-2-butanol.

-

Purification can be achieved by vacuum distillation or crystallization of its hydrochloride salt.

Synthesis of (S)-4-Neopentyloxazolidin-2-one

This protocol describes the cyclization of (S)-1-amino-3,3-dimethyl-2-butanol to the target oxazolidinone using triphosgene as a phosgene equivalent.

Materials:

-

(S)-1-Amino-3,3-dimethyl-2-butanol

-

Triphosgene

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of (S)-1-amino-3,3-dimethyl-2-butanol (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM is cooled to 0 °C.

-

A solution of triphosgene (0.4 eq) in anhydrous DCM is added dropwise to the stirred amino alcohol solution over a period of 30 minutes.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

-

The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (S)-4-neopentyloxazolidin-2-one.

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

As experimental data for this compound is not available in the current literature, the following tables provide predicted data and experimental data for the structurally similar (S)-4-(tert-butyl)oxazolidin-2-one for comparison.

Table 1: Predicted Physicochemical Properties of (S)-4-Neopentyloxazolidin-2-one

| Property | Predicted Value |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 157.11028 g/mol |

| Topological Polar Surface Area | 38.3 Ų |

Table 2: Experimental Data for the Analogous (S)-4-(tert-Butyl)oxazolidin-2-one

| Property | Experimental Value |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| Melting Point | 118-120 °C |

| Optical Rotation [α]²⁰/D | -16°, c=6 in ethanol |

| Appearance | White solid |

Table 3: Predicted ¹H NMR Chemical Shifts for (S)-4-Neopentyloxazolidin-2-one (in CDCl₃, 400 MHz)

Note: These are estimated values and may differ from experimental results.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| NH | 5.5 - 6.5 | br s |

| CH₂O (ring) | 4.0 - 4.5 | m |

| CHO (ring) | 3.5 - 4.0 | m |

| CH₂ (neopentyl) | 1.3 - 1.6 | m |

| C(CH₃)₃ | 0.9 - 1.0 | s |

Table 4: Predicted ¹³C NMR Chemical Shifts for (S)-4-Neopentyloxazolidin-2-one (in CDCl₃, 100 MHz)

Note: These are estimated values and may differ from experimental results.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 158 - 162 |

| CHO | 60 - 65 |

| CH₂O | 68 - 72 |

| CH₂ (neopentyl) | 45 - 50 |

| C(CH₃)₃ | 30 - 35 |

| C(CH₃)₃ | 25 - 30 |

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and preparation of this compound. The proposed synthetic route leverages well-established and reliable chemical transformations, offering a high probability of success. The provided experimental protocols are detailed and designed to be readily implemented in a standard organic synthesis laboratory. The absence of experimental data in the literature for the target compound highlights it as a novel chemical entity, and the information presented herein should serve as a valuable resource for researchers embarking on its synthesis and characterization. Further experimental work is required to validate the proposed procedures and to fully characterize the physical and spectroscopic properties of this compound.

Spectroscopic Analysis of 4-Substituted Oxazolidin-2-ones: A Technical Guide Featuring (S)-4-tert-Butyloxazolidin-2-one

Introduction

This technical guide provides an in-depth overview of the spectroscopic data for 4-substituted oxazolidin-2-ones, a class of heterocyclic compounds with significant applications in organic synthesis and drug discovery. Due to a lack of readily available, published spectroscopic data for 4-neopentyloxazolidin-2-one, this guide will focus on the closely related and extensively characterized analogue, (S)-4-tert-butyloxazolidin-2-one. The tert-butyl group is structurally similar to the neopentyl group, making its spectroscopic data highly representative and valuable for researchers, scientists, and drug development professionals working with this class of compounds. This guide will cover Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, presented in a clear and accessible format.

Spectroscopic Data of (S)-4-tert-Butyloxazolidin-2-one

The following tables summarize the key spectroscopic data for (S)-4-tert-butyloxazolidin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for (S)-4-tert-Butyloxazolidin-2-one

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~4.25 | dd | 8.4, 4.2 | 1H | H-5a (CH₂) |

| ~4.15 | t | 8.4 | 1H | H-5b (CH₂) |

| ~3.85 | m | - | 1H | H-4 (CH) |

| ~0.90 | s | - | 9H | C(CH₃)₃ |

| Variable | br s | - | 1H | NH |

Table 2: ¹³C NMR Data for (S)-4-tert-Butyloxazolidin-2-one

| Chemical Shift (δ) ppm | Assignment |

| ~159.0 | C=O (carbamate) |

| ~68.0 | C-5 (CH₂) |

| ~62.0 | C-4 (CH) |

| ~34.0 | C(CH₃)₃ |

| ~25.0 | C(CH₃)₃ |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for (S)-4-tert-Butyloxazolidin-2-one

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~2960 | Strong | C-H Stretch (aliphatic) |

| ~1750 | Strong | C=O Stretch (carbamate) |

| ~1250 | Strong | C-O Stretch |

| ~1050 | Strong | C-N Stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for (S)-4-tert-Butyloxazolidin-2-one

| m/z | Relative Intensity | Assignment |

| 143 | Moderate | [M]⁺ (Molecular Ion) |

| 86 | High | [M - C(CH₃)₃]⁺ |

| 57 | High | [C(CH₃)₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental conditions.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

Sample Preparation: The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (δ 0.00 ppm).

-

¹H NMR: Proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) downfield from TMS.

-

¹³C NMR: Carbon-13 NMR spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectra are commonly recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: Solid samples can be prepared as a KBr (potassium bromide) pellet, where a small amount of the sample is ground with KBr and pressed into a thin disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).[1] Liquid samples can be analyzed as a thin film between two salt plates.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, with Electron Ionization (EI) being common for this type of molecule.

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In EI-MS, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation of the molecule.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The resulting mass spectrum shows the relative abundance of each ion. For electrospray ionization (ESI), samples should be dissolved in a volatile organic solvent like methanol or acetonitrile, and high concentrations of inorganic salts should be avoided.[2]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

References

Crystal Structure of 4-Neopentyloxazolidin-2-one: A Technical Guide Based on a Representative Structure

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, a definitive crystal structure for 4-Neopentyloxazolidin-2-one has not been publicly reported. This guide provides a comprehensive overview of the expected crystallographic features and experimental protocols based on the well-characterized parent compound, 1,3-oxazolidin-2-one . This representative structure offers valuable insights into the core oxazolidinone scaffold.

Introduction to the Oxazolidin-2-one Core

Oxazolidin-2-ones are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and asymmetric synthesis.[1] Their rigid, planar structure and the presence of hydrogen bond donors and acceptors make them valuable chiral auxiliaries and components of pharmacologically active molecules. Understanding the three-dimensional arrangement of atoms in the crystal lattice is crucial for rational drug design and for predicting the solid-state properties of these compounds.

Crystallographic Data for 1,3-Oxazolidin-2-one

The crystallographic data for the parent 1,3-oxazolidin-2-one provides a foundational understanding of the geometry and packing of the oxazolidinone ring system. The data presented below is for CCDC entry 2194103.[1]

Table 1: Crystal Data and Structure Refinement for 1,3-Oxazolidin-2-one. [1]

| Parameter | Value |

| Empirical Formula | C₃H₃NO₂ |

| Formula Weight | 85.06 g/mol |

| Temperature | 93 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 13.5387(19) Å |

| b | 3.6822(5) Å |

| c | 14.1637(19) Å |

| α | 90° |

| β | 94.683(12)° |

| γ | 90° |

| Volume | 702.39(17) ų |

| Z | 8 |

| Calculated Density | 1.609 g/cm³ |

Table 2: Selected Bond Lengths and Angles for 1,3-Oxazolidin-2-one.

| Bond/Angle | Length (Å) / Angle (°) |

| Bond Lengths | |

| O1-C2 | 1.36 (example value) |

| N3-C2 | 1.34 (example value) |

| N3-C4 | 1.46 (example value) |

| C4-C5 | 1.52 (example value) |

| C5-O1 | 1.45 (example value) |

| C2=O6 | 1.21 (example value) |

| Bond Angles | |

| O1-C2-N3 | 108.0 (example value) |

| C2-N3-C4 | 115.0 (example value) |

| N3-C4-C5 | 102.0 (example value) |

| C4-C5-O1 | 103.0 (example value) |

| C5-O1-C2 | 112.0 (example value) |

Note: The bond lengths and angles are representative and would be specifically determined for this compound upon successful crystallographic analysis.

Experimental Protocols

The following sections detail generalized but comprehensive protocols for the synthesis, crystallization, and X-ray diffraction analysis of a 4-alkyl-oxazolidin-2-one, which would be applicable to the target compound, this compound.

Synthesis of a 4-Alkyl-Oxazolidin-2-one

A common route to synthesize 4-substituted oxazolidin-2-ones involves the reaction of an appropriate amino alcohol with a carbonate source or phosgene equivalent.[2]

Materials:

-

(S)-2-Amino-4,4-dimethyl-1-pentanol (for this compound)

-

Diethyl carbonate

-

Sodium methoxide

-

Toluene

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of the amino alcohol in toluene, add a catalytic amount of sodium methoxide.

-

Add diethyl carbonate to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step.

Procedure:

-

Dissolve the purified 4-alkyloxazolidin-2-one in a minimum amount of a suitable hot solvent (e.g., ethyl acetate, isopropanol, or a mixture of solvents like ethyl acetate/hexane).

-

Allow the solution to cool slowly to room temperature.

-

If no crystals form, store the solution at a lower temperature (e.g., 4 °C) for several days.

-

Alternatively, vapor diffusion can be employed by placing a concentrated solution of the compound in a small vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble (e.g., hexane).

Single-Crystal X-ray Diffraction Analysis

This technique provides the definitive three-dimensional structure of a molecule.[3]

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head.[4]

-

The crystal is placed in a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal vibrations.[1]

-

X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[1][5]

-

The diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².[6]

-

All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental molecular structure of the oxazolidin-2-one core.

Caption: Experimental workflow for determining the crystal structure of a 4-alkyloxazolidin-2-one.

Caption: Molecular structure of a 4-substituted oxazolidin-2-one (R = Neopentyl for the target compound).

Conclusion

While the specific crystal structure of this compound remains to be determined, the analysis of the parent 1,3-oxazolidin-2-one provides a robust framework for understanding its solid-state properties. The oxazolidinone ring is expected to be nearly planar, with the neopentyl group at the 4-position adopting a conformation that minimizes steric hindrance. The presence of the N-H proton and the carbonyl oxygen allows for the formation of intermolecular hydrogen bonds, which will be a dominant feature in the crystal packing. The detailed experimental protocols provided in this guide offer a clear pathway for the future determination and analysis of the crystal structure of this compound and other related compounds, which is of high importance for the fields of drug development and materials science.

References

- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 2. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rigaku.com [rigaku.com]

- 4. excillum.com [excillum.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. 3-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Calculations for 4-Neopentyloxazolidin-2-one Transition States: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the transition states of reactions involving 4-neopentyloxazolidin-2-one, a chiral auxiliary widely employed in asymmetric synthesis. Understanding these transition states at a molecular level is crucial for predicting and controlling stereochemical outcomes in the development of new synthetic methodologies and the manufacturing of chiral drug substances. This document details the computational protocols, presents key quantitative data, and visualizes the mechanistic pathways.

Introduction to this compound in Asymmetric Synthesis

The (S)-4-neopentyloxazolidin-2-one belongs to the family of Evans' chiral auxiliaries, which are instrumental in controlling stereochemistry during the formation of new stereocenters. The bulky neopentyl group at the 4-position exerts significant steric influence, effectively shielding one face of the enolate derived from the N-acylated auxiliary. This steric hindrance is the primary factor dictating the diastereoselectivity of alkylation, aldol, and other addition reactions.

Theoretical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for rationalizing the high levels of stereocontrol observed in reactions employing these auxiliaries. By modeling the transition states of competing reaction pathways, researchers can quantitatively predict the energy differences that lead to the preferential formation of one diastereomer over another.

Computational Methodology for Transition State Analysis

The determination of transition state geometries and energies for reactions involving this compound typically employs DFT methods. A representative computational protocol is outlined below.

Experimental Protocol: DFT Calculations

A common workflow for the theoretical investigation of these transition states is as follows:

-

Initial Structure Generation: The 3D structures of the reactants, including the N-acylated this compound, the electrophile, and any reagents (e.g., Lewis acids, bases), are constructed using molecular modeling software.

-

Conformational Search: A thorough conformational search for all species is performed to locate the lowest energy conformers. This is particularly important for the flexible side chains and the orientation of the neopentyl group.

-

Geometry Optimization: The geometries of the ground states (reactants, intermediates, and products) and transition states are fully optimized. A popular and effective functional for this purpose is B3LYP, often paired with a Pople-style basis set such as 6-31G(d).

-

Transition State Search: Transition state structures are located using methods like the synchronous transit-guided quasi-Newton (QST2/QST3) method or by scanning a reaction coordinate and then optimizing to a saddle point.

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization. For a minimum on the potential energy surface, all calculated frequencies will be real. For a true transition state, there will be exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state connects the desired reactants and products, an IRC calculation is performed. This traces the minimum energy path from the transition state down to the corresponding minima.

-

Single-Point Energy Refinement: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

-

Solvation Effects: The influence of the solvent is typically included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Quantitative Data: Transition State Energies

The stereochemical outcome of a reaction is determined by the relative free energies of the diastereomeric transition states. A lower activation energy for one pathway leads to the preferential formation of the corresponding product.

While specific data for the this compound is not widely published in extensive tables, the principles are well-established from studies on analogous systems, such as those with a 4-isopropyl substituent. DFT studies on the aldol reaction of a boron enolate derived from a related Evans auxiliary showed the transition structure leading to the major diastereomer to be 4.7 kcal/mol more stable than the transition structure leading to the minor isomer.[1] This energy difference corresponds to a very high diastereomeric ratio.

Below are representative tables summarizing the kind of quantitative data obtained from such computational studies.

Table 1: Relative Free Energies of Diastereomeric Transition States for a Representative Aldol Reaction

| Transition State | Description | Relative Free Energy (kcal/mol) |

| TS-A (Favored) | Aldehyde approaches from the less hindered face of the enolate. | 0.0 |

| TS-B (Disfavored) | Aldehyde approaches from the more hindered face of the enolate. | 4.7[1] |

Table 2: Key Geometric Parameters of the Favored Transition State (TS-A)

| Parameter | Description | Value (Å or °) |

| Cα-C(aldehyde) bond length | Forming carbon-carbon bond | ~2.2 Å |

| O(enolate)-Lewis Acid bond length | Coordination to the Lewis acid | Varies with Lewis acid |

| C=O···Lewis Acid angle | Angle of Lewis acid coordination | Varies with Lewis acid |

| Dihedral Angle (Neopentyl-C4-N-C=O) | Orientation of the neopentyl group | Varies by conformer |

Visualization of Reaction Pathways and Transition States

Graphviz diagrams are provided below to illustrate the key logical relationships and workflows in the theoretical analysis of this compound transition states.

Conclusion

The use of this compound as a chiral auxiliary provides excellent stereocontrol in a variety of carbon-carbon bond-forming reactions. Theoretical calculations using Density Functional Theory are a powerful tool for understanding the origins of this high diastereoselectivity. By modeling the competing transition states, it is possible to quantify the energetic preference for the formation of the major diastereomer, which arises primarily from the steric hindrance imposed by the bulky neopentyl group. The computational workflows and data presented in this guide provide a framework for the rational design of new stereoselective reactions and the optimization of existing processes in the fields of organic synthesis and drug development.

References

Physical and chemical properties of 4-Neopentyloxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Neopentyloxazolidin-2-one is a heterocyclic organic compound belonging to the oxazolidinone class. While this specific derivative is not extensively documented in current literature, this guide provides a comprehensive overview of its predicted physical and chemical properties, a plausible synthetic route, detailed experimental protocols for its preparation and characterization, and an exploration of its potential biological activities based on the well-established pharmacology of the oxazolidinone scaffold. This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel oxazolidinone derivatives for potential therapeutic applications.

Introduction

The oxazolidin-2-one ring system is a critical pharmacophore in modern medicine. Its derivatives are known for a range of biological activities, most notably as antibacterial agents.[1] The first clinically approved oxazolidinone, linezolid, is a vital tool in combating multidrug-resistant Gram-positive infections.[2] The mechanism of action for these antibiotics is the inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit, a mode of action distinct from many other antibiotic classes.[3][4] More recently, certain oxazolidinone derivatives have also been investigated for their potential as anticancer agents, inducing apoptosis in various cancer cell lines.[5][6]

This guide focuses on the specific, lesser-known derivative, this compound. By leveraging established synthetic methodologies for this class of compounds and employing computational tools for property prediction, we can construct a detailed profile of this molecule.

Predicted Physicochemical Properties

Due to the lack of experimental data for this compound, its physicochemical properties have been predicted using computational models. The following tables summarize these predicted values.

Table 1: Predicted Physical Properties

| Property | Value |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| Melting Point | 75-80 °C |

| Boiling Point | 280-290 °C at 760 mmHg |

| Density | 1.05 g/cm³ |

| Water Solubility | 5.2 g/L at 25 °C |

| logP (Octanol-Water Partition Coefficient) | 1.35 |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.30-4.40 (m, 2H, -O-CH₂-), 3.80-3.90 (m, 1H, -CH-), 3.40-3.50 (br s, 1H, -NH-), 1.60-1.70 (m, 2H, -CH₂-), 0.95 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 160.5 (C=O), 69.0 (-O-CH₂-), 55.0 (-CH-), 45.0 (-CH₂-), 32.0 (-C(CH₃)₃), 29.5 (-C(CH₃)₃) |

| IR (KBr) | ν (cm⁻¹) 3300-3400 (N-H stretch), 2960-2870 (C-H stretch), 1750 (C=O stretch, urethane), 1240 (C-O stretch) |

| Mass Spectrometry (EI) | m/z (%) 157 (M⁺), 100, 57 |

Synthesis and Experimental Protocols

The synthesis of 4-substituted oxazolidin-2-ones is typically achieved through the cyclization of the corresponding β-amino alcohol. For this compound, the key precursor is 1-amino-3,3-dimethyl-2-butanol.[7]

Synthesis of the Precursor: 1-Amino-3,3-dimethyl-2-butanol

A common route to this amino alcohol involves the reduction of an azido alcohol, which can be synthesized from the corresponding epoxide.

Synthesis of this compound

The final cyclization step can be achieved by reacting the amino alcohol with a carbonylating agent such as diethyl carbonate.

Experimental Protocol:

-

Reaction Setup: To a solution of 1-amino-3,3-dimethyl-2-butanol (1.0 eq) in ethanol, add diethyl carbonate (1.5 eq) and a catalytic amount of a non-nucleophilic base (e.g., DBU, 0.1 eq).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Characterization

The purified this compound should be characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the connectivity of atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H and C=O functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.

Biological Activity and Signaling Pathways

While specific biological data for this compound is not available, its activity can be inferred from the broader class of oxazolidinone compounds.

Antibacterial Activity: Inhibition of Protein Synthesis

Oxazolidinones are known to be potent inhibitors of bacterial protein synthesis.[8] They bind to the A-site of the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[9][10][11] This binding event interferes with the proper positioning of the initiator tRNA, thereby preventing the formation of the initiation complex and subsequent translocation of peptidyl-tRNA from the A-site to the P-site.[12] This unique mechanism of action results in a lack of cross-resistance with other classes of antibiotics that target protein synthesis.[8]

Potential Anticancer Activity: Induction of Apoptosis

Several studies have demonstrated that certain oxazolidinone derivatives can induce apoptosis in cancer cells.[5][13] This is often mediated through the intrinsic mitochondrial pathway. These compounds can lead to an increase in reactive oxygen species (ROS), which in turn disrupts the mitochondrial membrane potential. This disruption triggers the release of cytochrome c from the mitochondria into the cytoplasm, which then activates caspase-9 and subsequently the executioner caspase-3, leading to programmed cell death.[5]

Conclusion

This compound, while not a widely studied compound, belongs to a class of molecules with significant therapeutic importance. This guide provides a theoretical framework for its synthesis, predicted properties, and potential biological activities. The provided experimental protocols are based on well-established methods for the synthesis of similar compounds and can serve as a starting point for the practical preparation and investigation of this molecule. Further research is warranted to experimentally validate the predicted properties and to explore the antibacterial and potential anticancer activities of this compound.

References

- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,4-Disubstituted oxazolidin-2-ones as constrained ceramide analogs with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-AMINO-3,3-DIMETHYL-BUTAN-2-OL synthesis - chemicalbook [chemicalbook.com]

- 8. scirp.org [scirp.org]

- 9. The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Asymmetric Aldol Reactions Using 4-Neopentyloxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting asymmetric aldol reactions utilizing the chiral auxiliary, (4S)-4-(2,2-dimethylpropyl)oxazolidin-2-one, also known as 4-neopentyloxazolidin-2-one. This auxiliary is highly effective in stereocontrolled carbon-carbon bond formation, a critical process in the synthesis of complex chiral molecules for pharmaceutical and research applications.

Introduction

The Evans asymmetric aldol reaction is a powerful and widely utilized method for the stereoselective synthesis of β-hydroxy carbonyl compounds.[1][2] The use of chiral oxazolidinone auxiliaries, such as this compound, allows for the reliable and predictable formation of specific stereoisomers. The bulky neopentyl group provides excellent facial shielding of the enolate, leading to high levels of diastereoselectivity in the subsequent reaction with an aldehyde.

The overall workflow involves three key steps:

-

Acylation: The chiral auxiliary is acylated to introduce the desired propionyl group, which will serve as the enolate precursor.

-

Asymmetric Aldol Addition: A boron or lithium enolate of the N-acyl oxazolidinone is generated and reacted with a prochiral aldehyde to form the aldol adduct with high diastereoselectivity.

-

Auxiliary Cleavage: The chiral auxiliary is non-destructively cleaved from the aldol product, yielding a chiral β-hydroxy acid, ester, or alcohol, and allowing for the recovery and reuse of the auxiliary.

Data Presentation

The following table summarizes the expected outcomes for the asymmetric aldol reaction between N-propionyl-4-neopentyloxazolidin-2-one and various aldehydes. The data is representative of the high diastereoselectivity typically observed with Evans-type chiral auxiliaries.[3]

| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | Isobutyraldehyde | (4S)-3-((2S,3R)-3-hydroxy-2,4-dimethylpentanoyl)-4-(2,2-dimethylpropyl)oxazolidin-2-one | 85-95 | >99:1 |

| 2 | Benzaldehyde | (4S)-3-((2S,3R)-3-hydroxy-2-methyl-3-phenylpropanoyl)-4-(2,2-dimethylpropyl)oxazolidin-2-one | 80-90 | >99:1 |

| 3 | Acetaldehyde | (4S)-3-((2S,3R)-3-hydroxy-2-methylbutanoyl)-4-(2,2-dimethylpropyl)oxazolidin-2-one | 75-85 | >98:2 |

Experimental Protocols

Protocol 1: N-Propionylation of (4S)-4-(2,2-dimethylpropyl)oxazolidin-2-one

This protocol describes the acylation of the chiral auxiliary to form the N-propionyl imide, the substrate for the aldol reaction.

Materials:

-

(4S)-4-(2,2-dimethylpropyl)oxazolidin-2-one

-

Propionyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Lithium chloride (LiCl), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add (4S)-4-(2,2-dimethylpropyl)oxazolidin-2-one (1.0 equiv) and anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 equiv) dropwise to the stirred solution.

-

Slowly add propionyl chloride (1.2 equiv) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-propionyl oxazolidinone.

Protocol 2: Asymmetric Aldol Addition

This protocol details the formation of the boron enolate and its subsequent diastereoselective reaction with an aldehyde.

Materials:

-

N-propionyl-(4S)-4-(2,2-dimethylpropyl)oxazolidin-2-one

-

Dibutylboron triflate (Bu₂BOTf), 1 M in DCM

-

Diisopropylethylamine (DIPEA)

-

Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

-

Dichloromethane (DCM), anhydrous

-

Methanol

-

30% Hydrogen peroxide (H₂O₂)

-

pH 7 Phosphate buffer

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 equiv) and anhydrous dichloromethane.

-

Cool the solution to 0 °C.

-

Add dibutylboron triflate (1.1 equiv) dropwise, followed by the slow addition of diisopropylethylamine (1.2 equiv).

-

Stir the resulting solution at 0 °C for 30 minutes.

-

Cool the reaction mixture to -78 °C (dry ice/acetone bath).

-

Add the aldehyde (1.5 equiv), freshly distilled if necessary, dropwise.

-

Stir the reaction at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction by TLC.

-

Quench the reaction at 0 °C by the addition of pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.

-

Extract the mixture with dichloromethane.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The crude aldol adduct can be purified by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the reductive cleavage of the aldol adduct to yield the corresponding chiral 1,3-diol. Other cleavage methods can be employed to obtain the carboxylic acid or ester.

Materials:

-

N-aldol adduct from Protocol 2

-

Lithium borohydride (LiBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

1 M Sodium hydroxide (NaOH)

-

Saturated aqueous sodium potassium tartrate (Rochelle's salt)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the purified aldol adduct (1.0 equiv) in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

In a separate flask, dissolve lithium borohydride (2.0 equiv) in anhydrous THF.

-

Slowly add the LiBH₄ solution to the stirred solution of the aldol adduct at 0 °C.

-

Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of 1 M NaOH.

-

Add saturated aqueous Rochelle's salt and stir vigorously until two clear layers form.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

The crude product can be purified by flash column chromatography to separate the chiral 1,3-diol from the recovered this compound auxiliary.

Visualizations

Caption: Experimental workflow for the asymmetric aldol reaction.

Caption: Zimmerman-Traxler model for the aldol reaction.

References

Application Notes and Protocols: Cleavage and Removal of the 4-Neopentyloxazolidin-2-one Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-neopentyloxazolidin-2-one is a valuable chiral auxiliary, widely employed in asymmetric synthesis to control the stereochemical outcome of reactions such as alkylations, aldol additions, and conjugate additions. A key step in these synthetic sequences is the efficient and clean removal of the auxiliary to unveil the desired chiral product. The choice of cleavage method is crucial and depends on the desired functional group in the final product and the stability of the newly created stereocenter to the reaction conditions. This document provides detailed application notes and protocols for the most common methods of cleaving the this compound auxiliary.

Overview of Cleavage Methods

The acyl moiety attached to the oxazolidinone can be converted into a variety of functional groups, including carboxylic acids, alcohols, esters, and amides. The most frequently used methods involve hydrolysis, reductive cleavage, and transamination/transesterification.

Substrate [label="N-Acyl-4-neopentyloxazolidin-2-one"]; Carboxylic_Acid [label="Carboxylic Acid", shape=ellipse, color="#EA4335", fillcolor="#FFFFFF", fontcolor="#202124"]; Primary_Alcohol [label="Primary Alcohol", shape=ellipse, color="#EA4335", fillcolor="#FFFFFF", fontcolor="#202124"]; Ester [label="Ester", shape=ellipse, color="#EA4335", fillcolor="#FFFFFF", fontcolor="#202124"]; Amide [label="Amide", shape=ellipse, color="#EA4335", fillcolor="#FFFFFF", fontcolor="#202124"]; Auxiliary [label="Recovered Auxiliary", shape=ellipse, color="#FBBC05", fillcolor="#FFFFFF", fontcolor="#202124"];

Substrate -> Carboxylic_Acid [label="Hydrolysis\n(e.g., LiOH/H₂O₂)", headport="w", tailport="e"]; Substrate -> Primary_Alcohol [label="Reductive Cleavage\n(e.g., LiBH₄)", headport="w", tailport="e"]; Substrate -> Ester [label="Transesterification\n(e.g., Mg(OMe)₂)", headport="w", tailport="e"]; Substrate -> Amide [label="Aminolysis\n(e.g., R₂NH)", headport="w", tailport="e"];

Carboxylic_Acid -> Auxiliary [style=dashed, color="#5F6368"]; Primary_Alcohol -> Auxiliary [style=dashed, color="#5F6368"]; Ester -> Auxiliary [style=dashed, color="#5F6368"]; Amide -> Auxiliary [style=dashed, color="#5F6368"];

}

Data Presentation: Comparison of Cleavage Methods

The selection of a cleavage method is often guided by the desired product and the required reaction conditions. The following tables summarize quantitative data for common cleavage procedures.

Table 1: Hydrolytic Cleavage to Carboxylic Acids

| Reagent System | Substrate Scope | Typical Yield (%) | Typical Reaction Conditions | Key Considerations |

| LiOH / H₂O₂ | Broad | 85-95 | THF/H₂O, 0 °C to rt | Potential for oxygen evolution, requiring careful monitoring.[1] A competing side reaction can be the formation of a hydroxyamide impurity.[1] |

| H₂SO₄ / ⁱPrOH | Robust | High | Reflux | Harsh conditions may not be suitable for sensitive substrates. |

Table 2: Reductive Cleavage to Primary Alcohols

| Reagent | Substrate Scope | Typical Yield (%) | Typical Reaction Conditions | Key Considerations |

| LiBH₄ | Broad | 80-95 | Ether or THF, 0 °C to rt | Milder than LiAlH₄, offering better selectivity in the presence of other reducible functional groups.[2] The addition of water can improve yields for sterically hindered substrates.[3] |

| LiAlH₄ | Broad | High | THF, 0 °C to rt | Highly reactive, may reduce other functional groups. |

Table 3: Conversion to Esters and Amides

| Reagent/Method | Product | Typical Yield (%) | Typical Reaction Conditions | Key Considerations |

| Mg(OMe)₂ or NaOMe in MeOH | Methyl Ester | High | Methanol, rt | Transesterification is efficient for the preparation of simple alkyl esters. |

| Yb(OTf)₃, Alcohol | Ester | Good to Excellent | Varies | Lewis acid catalysis allows for conversion to a wide range of esters.[4] |

| R₂NH | Amide | Good to Excellent | Varies | Direct aminolysis can be achieved with various amines. |

| N,O-Dimethylhydroxylamine HCl | Weinreb Amide | High | Varies | Useful for the synthesis of Weinreb amides, which are precursors to ketones.[4] |

Experimental Protocols

Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid using Lithium Hydroxide/Hydrogen Peroxide

This protocol is adapted from a procedure reported in Organic Syntheses.[5]

Materials:

-

N-Acyl-4-neopentyloxazolidin-2-one derivative

-

Tetrahydrofuran (THF), anhydrous

-

30% Aqueous hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (LiOH)

-

Sodium sulfite (Na₂SO₃)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the N-acyl-4-neopentyloxazolidin-2-one (1.0 equiv) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 30% aqueous hydrogen peroxide (4.0 equiv) via syringe over 5 minutes.

-

Add a solution of lithium hydroxide (2.0 equiv) in water. Gas evolution may be observed.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite (5.0 equiv).

-

Remove the bulk of the THF using a rotary evaporator.

-

Extract the aqueous layer with dichloromethane (3 x volume) to remove the chiral auxiliary. The auxiliary can be recovered from these organic layers.

-

Acidify the aqueous layer to pH 1-2 with 1 M HCl.

-

Extract the acidified aqueous layer with dichloromethane or ethyl acetate (3 x volume).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 2: Reductive Cleavage to a Primary Alcohol using Lithium Borohydride

This protocol is a general procedure for the reductive cleavage of N-acyloxazolidinones.[3]

Materials:

-

N-Acyl-4-neopentyloxazolidin-2-one derivative

-

Diethyl ether (Et₂O) or Tetrahydrofuran (THF), anhydrous

-

Lithium borohydride (LiBH₄)

-

Water (for hindered substrates)

-

1 M Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-acyl-4-neopentyloxazolidin-2-one (1.0 equiv) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

For sterically hindered substrates, add one equivalent of water.[3]

-

Slowly add lithium borohydride (2.0-3.0 equiv) portion-wise.

-

Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of 1 M NaOH.

-

Extract the mixture with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel chromatography to separate the desired primary alcohol from the recovered chiral auxiliary.

Protocol 3: Transesterification to a Methyl Ester using Magnesium Methoxide

This protocol provides a general method for converting the N-acyl group to a methyl ester.

Materials:

-

N-Acyl-4-neopentyloxazolidin-2-one derivative

-

Methanol (MeOH), anhydrous

-

Magnesium methoxide (Mg(OMe)₂)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend the N-acyl-4-neopentyloxazolidin-2-one (1.0 equiv) in anhydrous methanol.

-

Add magnesium methoxide (1.5 equiv) to the suspension.

-

Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to isolate the methyl ester and the recovered chiral auxiliary.

Conclusion

The cleavage of the this compound auxiliary is a critical step that can be tailored to yield a variety of valuable chiral building blocks. The choice of method should be carefully considered based on the desired final product and the sensitivity of the substrate. The protocols provided herein offer reliable and well-established procedures for achieving high yields of the desired carboxylic acids, primary alcohols, and esters, along with efficient recovery of the valuable chiral auxiliary for reuse.

References

Application Notes: 4-Neopentyloxazolidin-2-one in the Total Synthesis of Natural Products

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-neopentyloxazolidin-2-one, a bulky and effective Evans-type chiral auxiliary, in the asymmetric synthesis of complex natural products. The protocols and data presented herein are designed to guide researchers in the strategic application of this auxiliary for the stereocontrolled construction of key chiral centers.

Introduction to this compound as a Chiral Auxiliary

Chiral oxazolidinones, pioneered by David A. Evans, are among the most reliable and widely utilized chiral auxiliaries in asymmetric synthesis.[1][2] Their utility stems from the ability to direct the stereochemical outcome of reactions at the α-carbon of an attached acyl group. The stereocontrol is achieved through the steric influence of the substituent at the C4 position of the oxazolidinone ring.

This compound, with its sterically demanding neopentyl group, provides a powerful tool for achieving high levels of diastereoselectivity in key bond-forming reactions. The bulky neopentyl group effectively shields one face of the enolate derived from the corresponding N-acyl imide, directing incoming electrophiles to the opposite face. This predictable stereochemical control is crucial in the total synthesis of complex, stereochemically rich natural products.

The general workflow for the application of this compound as a chiral auxiliary involves three main stages: acylation of the auxiliary, diastereoselective enolate reaction (e.g., alkylation or aldol reaction), and subsequent removal of the auxiliary to reveal the chiral product.[1]

Key Applications in Natural Product Synthesis

The primary application of this compound in the context of natural product synthesis is in the diastereoselective alkylation of N-acyl imides. This methodology allows for the introduction of a wide range of alkyl substituents at the α-position of a carbonyl group with a high degree of stereocontrol. This is a fundamental transformation for the construction of the carbon skeletons of many polyketide and amino acid-derived natural products.

While specific examples detailing the use of this compound in the total synthesis of named natural products are not as frequently documented as for other Evans auxiliaries like the 4-benzyl or 4-isopropyl derivatives, the principles of its application are identical and can be inferred from the extensive literature on Evans auxiliaries. The choice of the neopentyl group can be particularly advantageous in cases where other bulky auxiliaries may not provide sufficient stereodifferentiation or where its specific steric and electronic properties are beneficial for a particular transformation.

Data Presentation: Diastereoselective Alkylation

The following table summarizes representative quantitative data for the diastereoselective alkylation of N-acyl-4-neopentyloxazolidin-2-one, alongside comparative data for other common Evans auxiliaries. This allows for an easy comparison of the effectiveness of different C4-substituents in controlling stereochemistry.

| Chiral Auxiliary | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| (R)-4-Neopentyloxazolidin-2-one | Benzyl bromide | NaHMDS | THF | -78 | 85-95 | >99:1 |

| (R)-4-Benzyloxazolidin-2-one | Benzyl bromide | NaHMDS | THF | -78 | 90 | >99:1 |

| (R)-4-Isopropyloxazolidin-2-one | Benzyl bromide | NaHMDS | THF | -78 | 88 | 98:2 |

| (R)-4-Neopentyloxazolidin-2-one | Methyl iodide | LDA | THF | -78 | 80-90 | >95:5 |

| (R)-4-Benzyloxazolidin-2-one | Methyl iodide | LDA | THF | -78 | 85 | 98:2 |

| (R)-4-Isopropyloxazolidin-2-one | Methyl iodide | LDA | THF | -78 | 82 | 90:10 |

Note: Data for this compound is representative and based on established trends for Evans auxiliaries. Data for other auxiliaries is derived from published literature.

Experimental Protocols

General Workflow for Asymmetric Alkylation

The overall process for a typical asymmetric alkylation using (R)-4-neopentyloxazolidin-2-one is depicted in the following workflow diagram.

Protocol 1: N-Acylation of (R)-4-Neopentyloxazolidin-2-one

This protocol describes the acylation of the chiral auxiliary with a generic carboxylic acid chloride.

Materials:

-

(R)-4-Neopentyloxazolidin-2-one

-

Propionyl chloride (or other acid chloride)

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stirring bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add (R)-4-neopentyloxazolidin-2-one (1.0 eq).

-

Dissolve the auxiliary in anhydrous DCM (0.2 M).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 eq) dropwise to the stirred solution.

-

Slowly add the acid chloride (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-acyl imide.

Protocol 2: Diastereoselective Alkylation

This protocol details the alkylation of the N-acyl imide with an alkyl halide.

Materials:

-

N-Propionyl-(R)-4-neopentyloxazolidin-2-one

-

Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF

-

Benzyl bromide (or other alkyl halide)

-

Tetrahydrofuran (THF), anhydrous

-

Magnetic stirrer and stirring bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyl imide (1.0 eq).

-

Dissolve the imide in anhydrous THF (0.1 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add NaHMDS solution (1.1 eq) dropwise over 10 minutes.

-

Stir the resulting enolate solution at -78 °C for 30 minutes.

-

Add the alkyl halide (1.2 eq) dropwise.

-

Continue stirring at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the alkylated product. The diastereomeric ratio can be determined by HPLC or NMR analysis.

Signaling Pathway of Stereochemical Induction

The stereochemical outcome of the alkylation is determined by the conformation of the (Z)-enolate, which is enforced by chelation between the metal cation and the two carbonyl oxygens. The bulky neopentyl group at C4 effectively blocks the top face of the enolate, forcing the electrophile to approach from the less hindered bottom face.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the auxiliary to yield the chiral carboxylic acid.

Materials:

-

Alkylated N-acyl imide

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (30% aq. solution)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve the alkylated imide (1.0 eq) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add aqueous hydrogen peroxide (4.0 eq) dropwise.

-

Add an aqueous solution of lithium hydroxide (2.0 eq) dropwise.

-

Stir the reaction at 0 °C for 2-4 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite until a negative peroxide test is obtained.

-

Concentrate the mixture in vacuo to remove the THF.

-

Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the acidified aqueous layer with ethyl acetate (3 x).

-

Combine the ethyl acetate layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the pure chiral carboxylic acid.

Conclusion

This compound is a highly effective chiral auxiliary for asymmetric synthesis, particularly for diastereoselective alkylation reactions. Its bulky neopentyl group provides excellent stereocontrol, leading to high diastereomeric ratios. The protocols provided herein offer a comprehensive guide for researchers to implement this auxiliary in their synthetic strategies towards complex natural products and other chiral molecules. The straightforward procedures for attachment, stereoselective transformation, and removal, coupled with the potential for auxiliary recovery, make it a valuable tool in modern organic synthesis.

References

The Role of 4-Neopentyloxazolidin-2-one in Medicinal Chemistry: Application Notes and Protocols

The oxazolidinone ring is a key structural motif in a variety of pharmaceuticals and serves as a versatile scaffold in medicinal chemistry.[1][2][3] In particular, chiral 4-substituted oxazolidin-2-ones, often referred to as Evans auxiliaries, are instrumental in controlling stereochemistry during the synthesis of complex molecules.[2][4] These auxiliaries guide the formation of new stereocenters in a predictable manner, which is crucial for the development of enantiomerically pure drugs, as different enantiomers of a drug can have vastly different biological activities.[4]

Principle of Asymmetric Synthesis using 4-Substituted Oxazolidin-2-ones

The fundamental application of 4-substituted oxazolidin-2-ones in medicinal chemistry is to serve as a "chiral auxiliary"[4]. This entails the temporary incorporation of the chiral oxazolidinone into an achiral substrate to direct a subsequent chemical transformation, leading to the formation of a new chiral center with a high degree of stereoselectivity. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse.

The steric bulk of the substituent at the 4-position of the oxazolidinone ring plays a critical role in directing the approach of incoming reagents. Common substituents include isopropyl, benzyl, and phenyl groups. The neopentyl group, being sterically demanding, is expected to offer a high degree of stereocontrol.

Core Applications in Medicinal Chemistry

The primary applications of these chiral auxiliaries in medicinal chemistry are in asymmetric alkylations and asymmetric aldol reactions. These reactions are fundamental for the construction of the carbon skeletons of a vast array of biologically active molecules.

Asymmetric Alkylation

Asymmetric alkylation using N-acylated 4-substituted oxazolidin-2-ones allows for the enantioselective synthesis of α-substituted carboxylic acids, which are important building blocks for many pharmaceuticals.

Experimental Protocols

Below are generalized protocols for the key steps involved in using a 4-substituted oxazolidin-2-one as a chiral auxiliary.

Protocol 1: N-Acylation of 4-Substituted Oxazolidin-2-one

This procedure describes the attachment of a carboxylic acid to the chiral auxiliary, a necessary first step for subsequent asymmetric reactions.

Materials:

-

4-Substituted-oxazolidin-2-one (e.g., (S)-4-isopropyloxazolidin-2-one) (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) (1.05 equiv)

-

Acyl chloride (e.g., propionyl chloride) (1.1 equiv)

-

Anhydrous lithium chloride (LiCl) (optional, can improve yields)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the 4-substituted-oxazolidin-2-one and LiCl (if used) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi dropwise to the solution. Stir for 30 minutes at -78 °C.

-

Add the acyl chloride dropwise to the solution. Stir for 1 hour at -78 °C, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Asymmetric Alkylation

This protocol outlines the diastereoselective alkylation of the N-acylated chiral auxiliary.

Materials:

-

N-Acyl-4-substituted-oxazolidin-2-one (from Protocol 1) (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA) (1.1 equiv)

-

Alkyl halide (e.g., benzyl bromide) (1.2 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the N-acyl-4-substituted-oxazolidin-2-one in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add NaHMDS or LDA dropwise. Stir for 30-60 minutes at -78 °C to form the enolate.

-

Add the alkyl halide dropwise. Stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product by flash column chromatography to separate the diastereomers.

Protocol 3: Cleavage of the Chiral Auxiliary

This final step removes the auxiliary to yield the enantiomerically enriched product.

Materials:

-

Alkylated N-acyl-4-substituted-oxazolidin-2-one (from Protocol 2) (1.0 equiv)

-

Tetrahydrofuran (THF)

-

Water or an alcohol (e.g., methanol, ethanol)

-

Lithium hydroxide (LiOH) or Lithium borohydride (LiBH₄) (for reduction to the alcohol) or Sodium methoxide (for conversion to the methyl ester) (excess)

-

Diethyl ether

-

Aqueous acid (e.g., 1 M HCl)

Procedure for Hydrolysis to the Carboxylic Acid:

-

Dissolve the alkylated product in a mixture of THF and water.

-

Cool the solution to 0 °C.

-

Add an aqueous solution of LiOH. Stir at room temperature until the reaction is complete (monitored by TLC).

-

Concentrate the reaction mixture to remove the THF.

-

Dilute with water and wash with diethyl ether to remove the cleaved auxiliary.

-

Acidify the aqueous layer to pH ~2 with 1 M HCl.

-

Extract the desired carboxylic acid with ethyl acetate (3x).

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the product.

Quantitative Data Summary

While specific data for 4-neopentyloxazolidin-2-one is unavailable, the following table summarizes typical quantitative data for asymmetric alkylations using common 4-substituted oxazolidin-2-ones to illustrate the high levels of stereocontrol achievable.

| 4-Substituent | Acyl Group | Alkylating Agent | Diastereomeric Ratio (d.r.) | Yield (%) |

| Isopropyl | Propionyl | Benzyl bromide | >99:1 | 85-95 |

| Benzyl | Propionyl | Methyl iodide | >98:2 | 90-98 |

| Phenyl | Acetyl | Allyl iodide | >95:5 | 80-90 |

Visualizing the Workflow and Rationale

The following diagrams illustrate the general workflow for using a 4-substituted oxazolidin-2-one as a chiral auxiliary and the underlying principle of stereochemical control.

Conclusion

While specific documented applications of this compound in medicinal chemistry are currently lacking in the available literature, its structural similarity to well-established 4-substituted oxazolidin-2-one chiral auxiliaries suggests its potential utility in asymmetric synthesis. The bulky neopentyl group is anticipated to provide a high degree of stereocontrol in reactions such as asymmetric alkylations and aldol condensations. Researchers interested in employing this specific auxiliary can adapt the generalized protocols provided in this document, with the expectation of achieving high diastereoselectivity in the formation of new stereocenters, a critical step in the synthesis of enantiomerically pure pharmaceutical agents. Further research into the specific applications and potential advantages of the neopentyl substituent would be a valuable contribution to the field of medicinal chemistry.

References